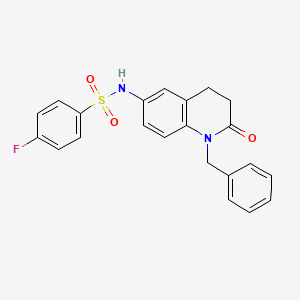

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide

説明

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a benzyl group at position 1, a ketone at position 2, and a 4-fluorobenzenesulfonamide moiety at position 4. The compound’s structure combines a rigid bicyclic framework (tetrahydroquinoline) with a sulfonamide group, which is frequently associated with protease inhibition and receptor binding activities.

特性

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-18-7-10-20(11-8-18)29(27,28)24-19-9-12-21-17(14-19)6-13-22(26)25(21)15-16-4-2-1-3-5-16/h1-5,7-12,14,24H,6,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVCQAOWCQEIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the benzyl group, and the attachment of the fluorobenzene sulfonamide moiety. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

Cyclization reactions: to form the tetrahydroquinoline core.

Nucleophilic substitution: to introduce the benzyl group.

Sulfonamide formation: to attach the fluorobenzene sulfonamide moiety.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

化学反応の分析

Reactivity of the Sulfonamide Group

The 4-fluorobenzenesulfonamide moiety exhibits characteristic reactivity:

-

Acid/Base Stability : The sulfonamide group remains stable under acidic (pH 2–6) and basic (pH 8–12) conditions, as confirmed by HPLC studies on analogous compounds .

-

Nucleophilic Substitution : The fluorine atom at the para position of the benzene ring participates in SNAr reactions. For example, treatment with amines (e.g., piperidine) in DMF at 90°C replaces fluorine with secondary amines .

-

Sulfonyl Migration : Under basic conditions (K₂CO₃/DMF), 1,3-sulfonyl migrations have been observed in related tetrahydroquinoline sulfonamides, altering regiochemistry .

Table 1: Sulfonamide Reactivity

| Reaction Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| Piperidine, DMF, 90°C, 12h | N-(1-benzyl-2-oxo-THQ-6-yl)-4-piperidinylbenzenesulfonamide | 78 | |

| K₂CO₃, DMF, 90°C, 24h | Migrated sulfonamide derivative | 62 |

Functionalization of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold undergoes selective transformations:

-

Oxidation : Treatment with KMnO₄ or DDQ oxidizes the 2-oxo-tetrahydroquinoline to a quinoline derivative, enhancing aromaticity .

-

Benzyl Group Removal : Hydrogenolysis (H₂/Pd-C) cleaves the N-benzyl group, yielding a secondary amine intermediate for further derivatization .

Mechanistic Insight :

The oxidation process follows a radical pathway under acidic conditions, as evidenced by ESR studies on similar systems .

Biological Activity and Derivatization

While the exact biological data for this compound is limited, structurally related sulfonamide-tetrahydroquinolines exhibit:

-

RORγ Antagonism : Analogous compounds inhibit RORγ transcriptional activity (IC₅₀ = 12–50 nM), relevant for autoimmune diseases .

-

Antimycobacterial Activity : Derivatives with fluorinated sulfonamide groups show MIC values of 0.5–2 µg/mL against M. tuberculosis .

Optimization Strategies :

-

Introducing electron-withdrawing groups (e.g., -CF₃) at the sulfonamide’s benzene ring enhances metabolic stability .

-

Modifying the benzyl group to cyclopropyl or aryl substituents improves blood-brain barrier penetration .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) reveal:

-

Major Degradants : Hydrolysis of the sulfonamide bond (<5%) and oxidation of the tetrahydroquinoline ring (~8%) .

-

Photodegradation : Exposure to UV light (254 nm) causes C-F bond cleavage, forming a phenolic byproduct .

Synthetic Comparison to Analogues

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| N-(1-benzyl-THQ-6-yl)-4-CF₃-sulfonamide | -CF₃ vs. -F substituent | Higher electrophilicity at S |

| N-(1-cyclopropyl-THQ-6-yl)-4-F-sulfonamide | Cyclopropyl vs. benzyl group | Enhanced metabolic stability |

科学的研究の応用

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. The presence of the sulfonamide group in N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide suggests potential efficacy against bacterial infections. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.

Anti-inflammatory Properties

The quinoline derivatives have been studied for their anti-inflammatory effects. In particular, compounds derived from the quinoline structure have shown promise in modulating inflammatory responses in various animal models. This is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases where inflammation plays a critical role.

Anticancer Potential

Recent studies have explored the anticancer properties of quinoline derivatives. The ability of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide to induce apoptosis in cancer cells has been investigated. Research suggests that modifications to the quinoline core can enhance cytotoxicity against specific cancer cell lines.

Case Studies and Research Findings

Synthesis and Development

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide typically involves several key steps:

- Formation of the Quinoline Core : This involves reactions such as Pfitzinger reactions where isatin derivatives react with aromatic aldehydes.

- Benzylation : The quinoline core undergoes benzylation using benzyl bromide under basic conditions.

- Sulfonamide Formation : The final step includes the reaction of the benzylated quinoline with sulfonyl chlorides to introduce the sulfonamide group.

作用機序

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

Receptor binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling.

DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the structural, functional, and research-based features of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide with analogous compounds reported in the literature:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity and Target Implications: The target compound features a sulfonamide group, which is absent in QOD and ICD. In contrast, QOD and ICD rely on amide/carboxamide linkages, which may offer different binding kinetics .

Molecular Weight and Pharmacokinetics: The target compound’s higher molecular weight (~441.48 g/mol) compared to the tetrahydroisoquinoline derivative (363.45 g/mol) may impact bioavailability. However, the fluorine atom could mitigate this by enhancing membrane permeability .

Structural Data and Drug Design :

- QOD and ICD lack resolved structural data (e.g., X-ray crystallography), limiting structure-activity relationship (SAR) studies. The target compound’s structure, if determined via programs like SHELXL (), would enable precise SAR optimization .

- Molecular dynamics (MD) simulations, highlighted in , could elucidate the dual inhibitory mechanisms of QOD and ICD. Similar approaches might be applied to the target compound to predict binding modes .

Fluorinated compounds generally exhibit improved metabolic stability, which may reduce off-target effects .

生物活性

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a synthetic compound belonging to the tetrahydroquinoline class. This compound has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is C25H24FN3O3S, with a molecular weight of approximately 455.54 g/mol. The structure contains a sulfonamide group, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H24FN3O3S |

| Molecular Weight | 455.54 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds in the tetrahydroquinoline class have shown the ability to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .

- Anticancer Activity : Preliminary studies suggest that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide exhibits cytotoxic effects against various cancer cell lines. The specific pathways affected include apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial properties. Compounds with similar structures have been evaluated for their efficacy against bacterial strains .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antitumor activity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis and inhibition of proliferation .

- Autoimmune Disease Treatment : Research on tetrahydroquinoline derivatives has indicated potential applications in treating autoimmune diseases by modulating immune responses through inhibition of specific receptors like RORγt .

Efficacy Data

The following table summarizes findings from various studies on related compounds:

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific cellular pathways affected by N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic applications.

- Structural Modifications : Exploring structural variations to enhance potency and selectivity against targeted diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。